4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine
Overview
Description
4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine is a complex organic compound featuring a triazole ring flanked by pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield.
Starting Materials: The synthesis begins with pyridine derivatives and azide precursors.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, often using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Procedure: The azide and alkyne reactants are mixed with the copper catalyst under mild heating conditions, typically around 60-80°C, to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine can undergo various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as silver(I) and iron(II).
Substitution Reactions: The pyridine rings can participate in electrophilic aromatic substitution.
Oxidation and Reduction: The triazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like AgBF₄ or Fe(BF₄)₂ in solvents such as DMSO or acetonitrile.
Substitution Reactions: Use reagents like halogens or nitro compounds under acidic or basic conditions.
Oxidation/Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Formation of discrete or polymeric metal-ligand structures.
Substituted Derivatives: Products with modified pyridine rings depending on the substituents used.
Scientific Research Applications
Chemistry
Coordination Chemistry: Used as a ligand to form metal-organic frameworks (MOFs) and other supramolecular assemblies.
Biology and Medicine
Drug Design: Investigated for its potential as a scaffold in drug design due to the triazole ring’s bioactivity.
Biological Probes: Used in the development of probes for detecting metal ions in biological systems.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic, magnetic, or optical properties.
Sensors: Incorporated into sensor technologies for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism by which 4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine exerts its effects is largely dependent on its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine and triazole rings, forming stable complexes. These complexes can then participate in various catalytic cycles or serve as structural components in larger assemblies.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Another triazole-based ligand with similar coordination properties.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Used in the formation of metal-organic frameworks.
Uniqueness
4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine is unique due to its specific arrangement of pyridine and triazole rings, which provides distinct coordination environments and reactivity profiles compared to other similar compounds. This uniqueness makes it particularly valuable in the design of novel materials and catalysts.
Properties
IUPAC Name |
4-[(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)methyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c1-7-19-8-2-14(1)13-24-18(16-5-11-21-12-6-16)22-17(23-24)15-3-9-20-10-4-15/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAFHHJVIVAPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787667 | |
Record name | 4,4'-{1-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00787667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55391-42-9 | |
Record name | 4,4'-{1-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00787667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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